molecular formula C9H16ClNO2 B6207275 methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2703774-31-4

methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B6207275
CAS No.: 2703774-31-4
M. Wt: 205.68 g/mol
InChI Key: BRPUBNOKWRLYLX-UHFFFAOYSA-N
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Description

Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the construction of the azabicyclo scaffold. One common method is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. The reaction conditions may include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
  • Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
  • 2-Azabicyclo[3.2.1]octane derivatives

Uniqueness

Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves the reaction of 6-azabicyclo[3.2.1]octan-8-one with methyl chloroformate in the presence of a base to form methyl 6-azabicyclo[3.2.1]octane-1-carboxylate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "6-azabicyclo[3.2.1]octan-8-one", "Methyl chloroformate", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-azabicyclo[3.2.1]octan-8-one is reacted with methyl chloroformate in the presence of a base (e.g. triethylamine) to form methyl 6-azabicyclo[3.2.1]octane-1-carboxylate.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to obtain the hydrochloride salt of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate." ] }

CAS No.

2703774-31-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(5-9)10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

BRPUBNOKWRLYLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)NC2.Cl

Purity

95

Origin of Product

United States

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